REACTION_CXSMILES
|
C(O[C:12]([C:14]([O:20][C:21]([C:24]([C:27]([F:30])([F:29])[F:28])([F:26])[F:25])([F:23])[F:22])([C:16]([F:19])([F:18])[F:17])[F:15])=[O:13])(C(F)(F)F)(C(F)(F)F)F.C(OC(C(OC(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)F)=O)(C(F)(F)F)C(F)(F)[F:33].[F-].[Na+]>>[F:33][C:12]([C:14]([O:20][C:21]([C:24]([C:27]([F:30])([F:28])[F:29])([F:25])[F:26])([F:23])[F:22])([C:16]([F:18])([F:17])[F:19])[F:15])=[O:13] |f:2.3|
|
Name
|
mixture
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
(CF3)2CFOCOCF(CF3)OCF2CF2CF3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(F)(C(F)(F)F)(C(F)(F)F)OC(=O)C(F)(C(F)(F)F)OC(F)(F)C(F)(F)C(F)(F)F
|
Name
|
(CF3)2CHOCOCF(CF3)OCF2CF2CF3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(F)(F)F)(C(F)(F)F)OC(=O)C(F)(C(F)(F)F)OC(F)(F)C(F)(F)C(F)(F)F
|
Name
|
|
Quantity
|
0.02 g
|
Type
|
reactant
|
Smiles
|
[F-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
while stirring vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
adjusted at 20° C.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
1.5 g of a liquid sample and 0.4 g of a gas sample were recovered
|
Name
|
|
Type
|
product
|
Smiles
|
FC(=O)C(F)(C(F)(F)F)OC(F)(F)C(F)(F)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |